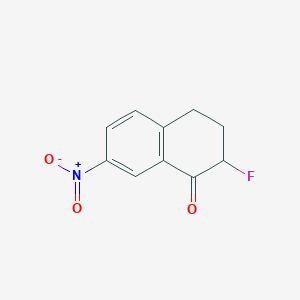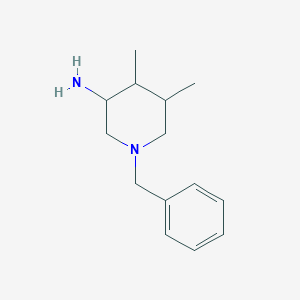![molecular formula C10H15NO B13181920 1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)
1-Oxaspiro[2.7]decane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxaspiro[27]decane-2-carbonitrile is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[2.7]decane-2-carbonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound . The process involves alkylation and heterocyclization steps, which are crucial for the formation of the spiro structure.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The availability of starting materials and the efficiency of the reaction make it feasible for large-scale production.
化学反応の分析
Types of Reactions: 1-Oxaspiro[2.7]decane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-Oxaspiro[2.7]decane-2-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Oxaspiro[2.7]decane-2-carbonitrile involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
- 8-Oxa-2-azaspiro[4.5]decane
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
Uniqueness: 1-Oxaspiro[2.7]decane-2-carbonitrile is unique due to its specific spiro structure and the presence of a nitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
1-oxaspiro[2.7]decane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO/c11-8-9-10(12-9)6-4-2-1-3-5-7-10/h9H,1-7H2 |
InChIキー |
GLRNJOWNSCZYRH-UHFFFAOYSA-N |
正規SMILES |
C1CCCC2(CCC1)C(O2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)pyrimidine-5-carboxylic acid](/img/structure/B13181846.png)
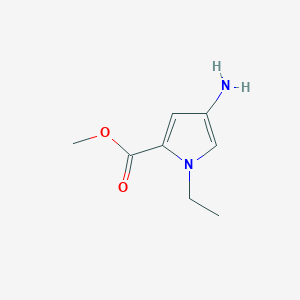
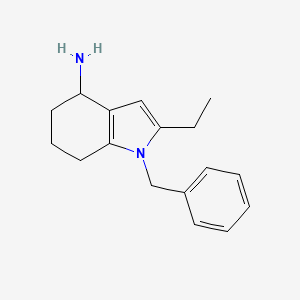
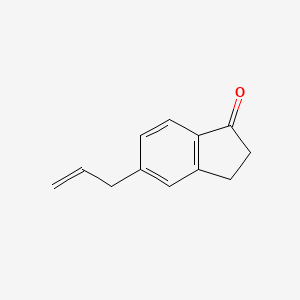
![(1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride](/img/structure/B13181874.png)
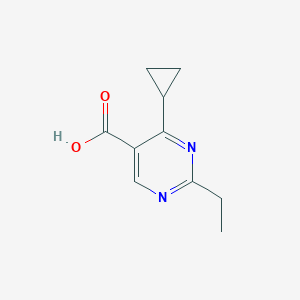
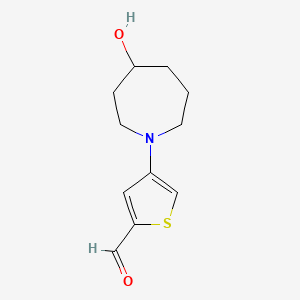
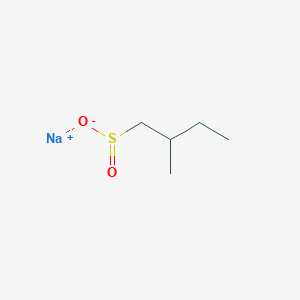
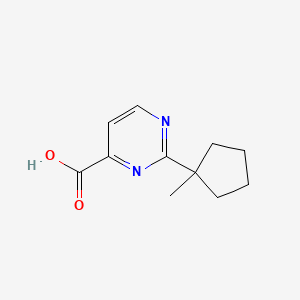
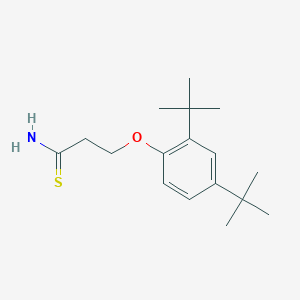

![1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13181927.png)
